2,3,5-Trichloro-cis,cis-muconate

Catalog No.
S632917
CAS No.
M.F
C6HCl3O4-2
M. Wt
243.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5-Trichloro-cis,cis-muconate

Product Name

2,3,5-Trichloro-cis,cis-muconate

IUPAC Name

(2Z,4E)-2,3,5-trichlorohexa-2,4-dienedioate

Molecular Formula

C6HCl3O4-2

Molecular Weight

243.4 g/mol

InChI

InChI=1S/C6H3Cl3O4/c7-2(4(9)6(12)13)1-3(8)5(10)11/h1H,(H,10,11)(H,12,13)/p-2/b3-1+,4-2-

InChI Key

AHDWVTPNJCBFTN-TZFCGSKZSA-L

Canonical SMILES

C(=C(C(=O)[O-])Cl)C(=C(C(=O)[O-])Cl)Cl

Isomeric SMILES

C(=C(\C(=O)[O-])/Cl)\C(=C(/C(=O)[O-])\Cl)\Cl

Description

2,3,5-trichloro-cis,cis-muconate(2-) is a chlorocarboxylic acid anion. It derives from a cis,cis-muconate. It is a conjugate base of a 2,3,5-trichloro-cis,cis-muconate(1-).

2,3,5-Trichloro-cis,cis-muconate is a chlorinated derivative of cis,cis-muconic acid, characterized by the presence of three chlorine atoms at positions 2, 3, and 5 of the aromatic ring. Its chemical formula is C6H3Cl3O4C_6H_3Cl_3O_4, and it is classified as a trichloromuconic acid. This compound is functionally related to cis,cis-muconic acid, which serves as a precursor in various biochemical pathways, particularly in the degradation of aromatic compounds in microbial metabolism .

, primarily involving its conversion into less toxic metabolites. It can undergo dechlorination and hydrolysis reactions facilitated by specific enzymes such as dioxygenases, which cleave the aromatic ring to form catechol derivatives. Additionally, it can be transformed into various chlorinated muconates through enzymatic pathways involving chlorocatechol pathways . The degradation products include tetrachloro-cis,cis-muconic acid and other chlorinated compounds that are further metabolized by microorganisms.

Research indicates that 2,3,5-trichloro-cis,cis-muconate exhibits biological activity primarily through its role in microbial metabolism. Certain bacterial strains can utilize this compound as a carbon source, facilitating its mineralization. For instance, Pseudomonas chlororaphis has been shown to degrade 1,2,3,4-tetrachlorobenzene through pathways that involve intermediate metabolites like 2,3,5-trichloro-cis,cis-muconate . The compound's toxicity and potential environmental impact are subjects of ongoing research due to its persistence in the environment and its effects on microbial communities.

Synthesis of 2,3,5-trichloro-cis,cis-muconate can be achieved through several methods:

  • Chlorination of cis,cis-muconic acid: This method involves the direct chlorination of cis,cis-muconic acid using chlorine gas or chlorinating agents under controlled conditions to introduce chlorine atoms at the desired positions.
  • Biotransformation: Microbial strains capable of degrading chlorinated aromatic compounds can be employed to convert simpler substrates into 2,3,5-trichloro-cis,cis-muconate. This biotechnological approach is advantageous for producing less toxic compounds from hazardous materials .

Interaction studies focus on how 2,3,5-trichloro-cis,cis-muconate interacts with various enzymes and microbial systems. Research has shown that specific bacteria possess enzymes capable of metabolizing this compound efficiently. For example, studies on Pseudomonas species have highlighted their ability to utilize this compound via the chlorocatechol pathway . Understanding these interactions is crucial for developing effective bioremediation strategies and assessing ecological impacts.

Several compounds share structural similarities with 2,3,5-trichloro-cis,cis-muconate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
cis,cis-Muconic AcidNo chlorine substituentsA natural precursor in metabolic pathways
Tetrachloro-cis,cis-Muconic AcidFour chlorine substituentsMore toxic and persistent than trichloro variant
2-Chloromuconic AcidOne chlorine substituentLess toxic; involved in different metabolic pathways
Dichloromuconic AcidTwo chlorine substituentsIntermediate in various degradation pathways

The uniqueness of 2,3,5-trichloro-cis,cis-muconate lies in its specific chlorination pattern which influences its biological activity and degradation pathways compared to its analogs. Its role as an intermediate in microbial metabolism sets it apart from other similar compounds that may not undergo similar transformations .

XLogP3

3.6

Wikipedia

2,3,5-trichloro-cis,cis-muconate(2-)

Dates

Modify: 2023-07-20

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